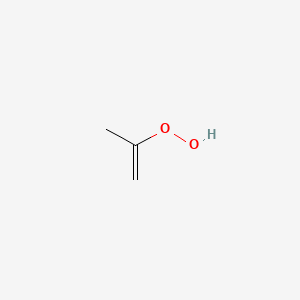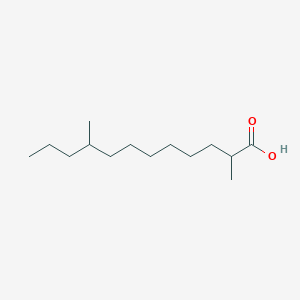
2,9-Dimethyldodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyldodecanoic acid is a branched-chain fatty acid with the molecular formula C14H28O2 It is a derivative of dodecanoic acid, featuring two methyl groups at the 2nd and 9th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyldodecanoic acid can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the dodecanoic acid, followed by the addition of methyl iodide to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dimethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or secondary carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,9-Dimethyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 2,9-Dimethyldodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the fluidity of cell membranes, affecting membrane-bound proteins and signaling pathways. It may also act as a ligand for specific receptors, influencing metabolic processes and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyldodecanoic acid: Another branched-chain fatty acid with methyl groups at the 3rd and 5th positions.
2,2-Dimethyldodecanoic acid: Features two methyl groups at the 2nd position.
3,5-Dimethyltridecanoic acid: A longer chain fatty acid with methyl groups at the 3rd and 5th positions.
Uniqueness
2,9-Dimethyldodecanoic acid is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural uniqueness can result in different biological activities and applications compared to other similar compounds.
Propriétés
Numéro CAS |
144406-91-7 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2,9-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-9-12(2)10-7-5-6-8-11-13(3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
Clé InChI |
RAKCAVZTDSLUIC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCCCCC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)


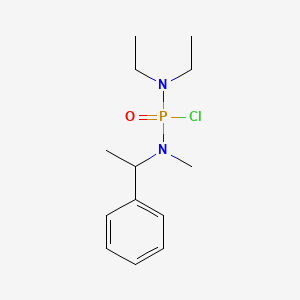

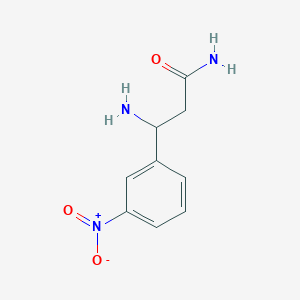
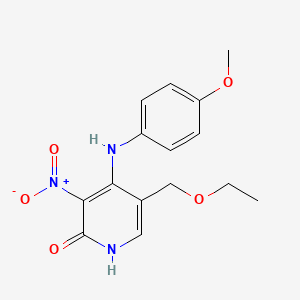
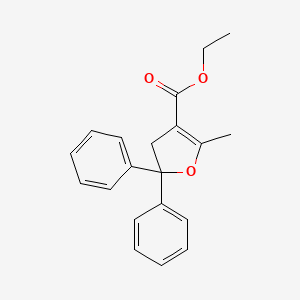
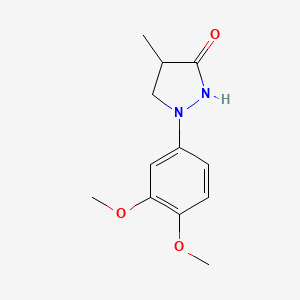
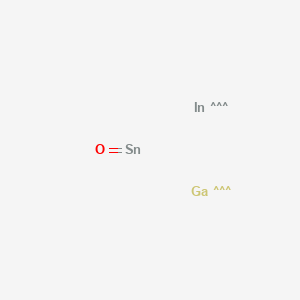
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

